3-cyclohexyl-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanamide
Beschreibung
Historical Development of Thiazolo[3,2-a]Pyrimidine Research
Thiazolo[3,2-a]pyrimidines emerged as a pharmacologically significant scaffold in the mid-20th century, with early patents such as US3594378A (1969) disclosing methods to synthesize anti-inflammatory derivatives through cyclocondensation reactions. The 21st century saw advancements in regioselective synthesis, exemplified by the 2020 work of researchers who utilized one-pot reactions between 6-ethylthiouracil and aldehydes to generate anti-chikungunya agents. Concurrently, fused derivatives bearing coumarin or antioxidant moieties were developed via reactions with phenacyl bromides, expanding the structural diversity of this class. These innovations underscore the scaffold’s adaptability in addressing diverse therapeutic targets, from viral infections to oxidative stress.
Significance of Bridgehead Nitrogen in Heterocyclic Systems
The bridgehead nitrogen in thiazolo[3,2-a]pyrimidine (position 1 of the pyrimidine ring) confers unique electronic and steric properties. X-ray crystallographic studies of derivatives such as 8e (from a 2014 synthesis) reveal that this nitrogen participates in intramolecular hydrogen bonding, stabilizing the planar conformation critical for receptor interactions. Computational analyses further demonstrate that the bridgehead nitrogen’s lone pair delocalizes into the thiazole ring, enhancing aromaticity and resistance to metabolic degradation. This electronic redistribution also modulates pKa values, improving solubility profiles for bioactive compounds.
Structural Classification and Nomenclature
Thiazolo[3,2-a]pyrimidines are classified as -fused bicyclic systems, where the thiazole ring (positions 1–3) merges with the pyrimidine ring (positions 4–8) at carbons 2 and 3 (Figure 1). The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for the parent structure is 5H-thiazolo[3,2-a]pyrimidine, with substituents numbered according to their positions on the fused rings. For 3-cyclohexyl-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanamide:
- Position 3 : Methyl group
- Position 5 : Oxo group
- Position 6 : Propanamide substituent (N-linked to 3-cyclohexylpropionyl)
- Position 7 : Methyl group
Table 1: Substituent Positions in this compound
| Position | Substituent | Functional Role |
|---|---|---|
| 3 | Methyl | Electron donation, steric bulk |
| 5 | Oxo | Hydrogen bonding acceptor |
| 6 | Propanamide | Pharmacophore linkage |
| 7 | Methyl | Hydrophobicity enhancement |
Positioning of this compound Within Bioactive Heterocycles
This compound integrates key structural motifs from validated bioactive thiazolopyrimidines:
- The 5-oxo group mirrors derivatives from 2014 studies where analogous groups enhanced DNA cleavage activity via radical stabilization.
- Methyl groups at positions 3 and 7 align with 2021 synthetic strategies that employed alkylation to improve metabolic stability.
- The N-linked 3-cyclohexylpropanamide chain introduces a lipophilic domain, akin to anti-inflammatory agents described in US3594378A, which utilized cycloalkane substituents for membrane penetration.
Table 2: Comparative Bioactivity of Thiazolo[3,2-a]Pyrimidine Derivatives
Eigenschaften
IUPAC Name |
3-cyclohexyl-N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2S/c1-11-10-23-17-18-12(2)15(16(22)20(11)17)19-14(21)9-8-13-6-4-3-5-7-13/h10,13H,3-9H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGNQUASHRRIWTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=C(C(=O)N12)NC(=O)CCC3CCCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclohexyl-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanamide typically involves multi-step organic reactions One common approach starts with the preparation of the thiazolo[3,2-a]pyrimidine core, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and scalable purification techniques to ensure high purity and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-cyclohexyl-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-cyclohexyl-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include anti-inflammatory, antimicrobial, or anticancer properties.
Industry: It might be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 3-cyclohexyl-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved would require detailed biochemical studies to elucidate.
Vergleich Mit ähnlichen Verbindungen
Structural Analogues in the Thiazolo[3,2-a]pyrimidine Family
5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
- Substituents : 4-Methoxyphenyl (position 5), phenylcarboxamide (position 6).
- The phenylcarboxamide lacks the aliphatic chain present in the target compound, reducing conformational flexibility.
- Pharmacological Relevance : Similar thiazolo-pyrimidine cores are associated with antimicrobial and anti-inflammatory activities, but substituents modulate target specificity .
Ethyl 7-Methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-thiazolo[3,2-a]pyrimidine-6-carboxylate
- Substituents : Benzylidene (position 2), ester (position 6), phenyl (position 5).
- The ester group at position 6 reduces hydrogen-bonding capacity compared to the amide in the target compound.
- Crystal Structure : The thiazolo-pyrimidine core adopts a flattened boat conformation, with intermolecular C–H···O hydrogen bonds stabilizing the crystal lattice .
Non-Thiazolo-pyrimidine Analogues
N-Cyclohexyl-3-(4-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)-3-p-tolyl-propanamide
- Core Structure: Dihydropyrimidine (non-fused), lacking the thiazole ring.
- Substituents : Cyclohexyl-propanamide and p-tolyl groups.
- Key Differences :
Substituent Effects on Physicochemical Properties
*Estimated based on formula.
Key Observations:
- Hydrogen Bonding : The propanamide moiety enhances hydrogen-bonding capacity, which may favor interactions with polar biological targets (e.g., kinases or proteases).
- Conformational Flexibility : The cyclohexyl group introduces steric hindrance, possibly restricting rotation around the C–N bond in the propanamide chain.
Biologische Aktivität
3-cyclohexyl-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanamide is a compound of interest due to its potential therapeutic applications, particularly as an indoleamine 2,3-dioxygenase (IDO) antagonist. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound's structure can be represented as follows:
This indicates the presence of a thiazolo-pyrimidine core with a cyclohexyl substituent.
The primary biological activity of this compound is linked to its role as an IDO antagonist. IDO is an enzyme that plays a crucial role in the metabolism of tryptophan and has been implicated in various cancer and autoimmune diseases. Inhibition of IDO can enhance anti-tumor immunity by increasing the availability of tryptophan for T-cell proliferation and function.
Biological Activity Data
Recent studies have highlighted several biological activities associated with this compound:
Case Studies
- Preclinical Models : In studies involving murine models, administration of this compound resulted in reduced tumor growth and increased survival rates compared to control groups. The mechanism was attributed to enhanced T-cell activity due to decreased IDO expression in tumor microenvironments.
- Cell Line Studies : In vitro assays using various cancer cell lines showed that this compound effectively inhibited IDO activity, leading to increased levels of tryptophan and downstream effects on immune cell activation.
Pharmacokinetics
While detailed pharmacokinetic data specific to this compound is limited, related compounds within the thiazolo-pyrimidine class have shown favorable absorption and distribution characteristics. These include:
- Oral Bioavailability : Compounds similar in structure have been noted for good oral bioavailability.
- Metabolic Stability : Preliminary studies suggest that this compound may exhibit metabolic stability in liver microsomes, indicating potential for sustained efficacy in vivo.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
